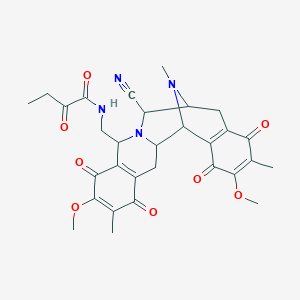

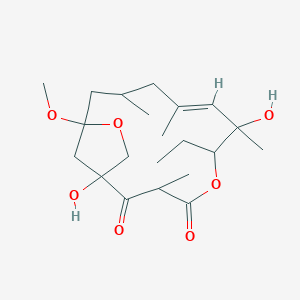

Saframycin Ad-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saframycin Ad-1 is a natural product that belongs to the saframycin family of antibiotics. It was first isolated from Streptomyces lavendulae in 1974. This compound exhibits potent antibacterial, antifungal, and antitumor activities. Due to its unique chemical structure and biological activities, this compound has attracted significant attention from the scientific community.

Aplicaciones Científicas De Investigación

Antiproliferative Effects in Cancer Cells

- SafA shows potent antiproliferative effects in leukemia- and tumor-derived cells. This activity is attributed to the ability of saframycins to covalently modify duplex DNA. GAPDH, a protein target of saframycins, is implicated in these antiproliferative effects, suggesting a novel molecular mechanism of action and potential target for cancer treatment (Xing et al., 2004).

Biosynthesis and Structural Characterization

- The biosynthesis of SafA involves a complex process with the nonribosomal peptide synthetase SfmC catalyzing a seven-step transformation of dipeptidyl substrates, leading to its unique pentacyclic tetrahydroisoquinoline scaffold. This highlights a dual Pictet-Spengler mechanism in its biosynthesis (Koketsu et al., 2010).

- Further studies on saframycin biosynthesis in Streptomyces lavendulae have provided insights into the formation of its core structure and side chain, with implications for directed biosynthesis of new saframycin derivatives (Arai et al., 1985).

DNA Interaction and Mechanism of Action

- Saframycin A binds to DNA, a process that has been studied using various labeling techniques. Its binding to DNA is enhanced by the reduction of the quinone moiety, involving a potential intermediate quinone methide (Ishiguro et al., 1981).

- Saframycins A and C bind to duplex DNA and cause single-strand breaks, a process mediated by reactive oxygen species. This binding and strand scission of DNA by saframycins have distinct molecular mechanisms (Lown et al., 1982).

Potential for Drug Development

- Evaluation of novel saframycin analogs has shown potent in vitro and in vivo antitumor activities, making them promising leads for further optimization in cancer therapy (Spencer et al., 2006).

Molecular Characterization

- Characterization of the saframycin gene cluster in Streptomyces lavendulae NRRL 11002 has revealed insights into the nonribosomal peptide synthetase system assembling its unusual tetrapeptidyl skeleton, offering a basis for the engineering of more complex and active analogs (Li et al., 2007).

Propiedades

Número CAS |

107140-33-0 |

|---|---|

Fórmula molecular |

C30H32N4O8 |

Peso molecular |

576.6 g/mol |

Nombre IUPAC |

N-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxobutanamide |

InChI |

InChI=1S/C30H32N4O8/c1-7-20(35)30(40)32-11-19-21-14(24(36)12(2)28(41-5)26(21)38)9-17-23-22-15(25(37)13(3)29(42-6)27(22)39)8-16(33(23)4)18(10-31)34(17)19/h16-19,23H,7-9,11H2,1-6H3,(H,32,40) |

Clave InChI |

GGGQHIDQYVATGY-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |

SMILES canónico |

CCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |

Sinónimos |

saframycin Ad-1 saframycin-Ad-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)

![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)